molecular formula C9H9NO5 B1333355 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one CAS No. 102877-53-2

1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one

Cat. No. B1333355
M. Wt: 211.17 g/mol
InChI Key: UGMBXUXKKCTLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one” is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da .


Synthesis Analysis

The synthesis of this compound can be achieved by treating 4-benzyloxy-5-methoxy2-nitro-acetophenone with trifluoroacetic acid at room temperature for 14 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.17, a density of 1.1708 (rough estimate), a melting point of 52°C (lit.), a boiling point of 254.38°C (rough estimate), a flash point of >230°F, a vapor pressure of 0.00374mmHg at 25°C, and a refractive index of 1.5500 (estimate) .

Scientific Research Applications

  • Heterocyclic Compound Synthesis : A study by Abdel-Wahab et al. (2023) on the synthesis of heterocyclic compounds involved the reaction of a similar compound, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. This research contributes to the understanding of the synthesis and structural characterization of heterocycles, which are important in pharmaceuticals and agrochemicals (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

  • Charge Density Analysis : Hibbs, Overgaard, and Piltz (2003) conducted a study on 1-(2-hydroxy-5-nitrophenyl)ethanone, which shares a similar structure with the compound . They performed high-resolution X-ray and neutron diffraction studies to analyze the charge density and bonding features, revealing details about pi-delocalization and intramolecular interactions. This type of research is crucial for understanding the electronic properties of compounds, which is valuable in material science and chemistry (Hibbs, Overgaard, & Piltz, 2003).

  • Photoreagents in Biochemistry : Jelenc, Cantor, and Simon (1978) explored the use of 4-nitrophenyl ethers, which are structurally related to the compound , as photoreagents for protein crosslinking and affinity labeling in biochemistry. These compounds are inactive in the dark but react with amines upon irradiation, making them useful tools in the study of protein interactions (Jelenc, Cantor, & Simon, 1978).

  • Chemical Synthesis and Characterization : Khalid et al. (2020) synthesized and characterized various unsymmetrical mono-carbonyl curcuminoids, including compounds structurally similar to the compound . They used various spectroscopic techniques and quantum chemical insights for characterization, contributing to the field of organic chemistry and materials science (Khalid et al., 2020).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to handle it with appropriate personal protective equipment and to seek medical help in case of accidental ingestion or inhalation .

properties

IUPAC Name

1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(15-2)4-8(6)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMBXUXKKCTLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379416
Record name 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one

CAS RN

102877-53-2
Record name 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one

Citations

For This Compound
1
Citations
J Wu, RD Zhu, GM Cao, JC Du, X Liu… - Journal of Enzyme …, 2022 - Taylor & Francis
T-LAK-cell-originated protein kinase (TOPK), a novel member of the mitogen-activated protein kinase family, is considered an effective therapeutic target for skin inflammation. In this …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.